3-Chlorcyclohexancarbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

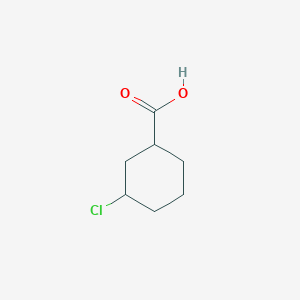

3-Chlorocyclohexanecarboxylic acid is a chemical compound belonging to the class of chlorocarboxylic acids. It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a chlorine atom at the third position. This compound is a white crystalline solid that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chlorocyclohexanecarboxylic acid can be synthesized through various methods. One common approach involves the chlorination of cyclohexanecarboxylic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the cyclohexane ring .

Industrial Production Methods: In industrial settings, the production of 3-chlorocyclohexanecarboxylic acid often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert it into cyclohexanol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanecarboxylic acids depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 3-chlorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Cyclohexanecarboxylic acid: Lacks the chlorine substitution, resulting in different reactivity and applications.

3-Bromocyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.

3-Fluorocyclohexanecarboxylic acid: Contains a fluorine atom, which significantly alters its electronic properties and reactivity

Uniqueness: 3-Chlorocyclohexanecarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and altered electronic distribution. These characteristics make it a valuable compound for specific synthetic and research applications .

Biologische Aktivität

3-Chlorocyclohexanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

3-Chlorocyclohexanecarboxylic acid is characterized by a cyclohexane ring with a carboxylic acid group and a chlorine substituent at the third position. The synthesis typically involves the chlorination of cyclohexanecarboxylic acid or related derivatives, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Studies have demonstrated that 3-chlorocyclohexanecarboxylic acid exhibits significant antimicrobial properties. In a comparative study, various derivatives were tested against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that 3-chlorocyclohexanecarboxylic acid showed moderate to high inhibition rates against these microorganisms.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 3-Chlorocyclohexanecarboxylic acid | Staphylococcus aureus | 15 |

| 3-Chlorocyclohexanecarboxylic acid | Escherichia coli | 12 |

These findings suggest the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, research has indicated that 3-chlorocyclohexanecarboxylic acid possesses anti-inflammatory properties. In an animal model study, the compound was administered to assess its effect on inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to control groups.

Case Study 1: Pharmacological Evaluation

A pharmacological evaluation was conducted on laboratory animals to assess the effects of 3-chlorocyclohexanecarboxylic acid on muscle relaxation and pain relief. The study utilized various doses of the compound over a period of two weeks. Observations included:

- Muscle Relaxation : Notable myorelaxation effects were recorded, suggesting potential applications in treating muscle spasms.

- Pain Relief : The compound exhibited analgesic properties comparable to standard pain relief medications.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of 3-chlorocyclohexanecarboxylic acid. The study focused on repeated-dose toxicity in rodents:

- Dosage : Animals were treated with varying doses over a period of 90 days.

- Findings : No significant adverse effects were observed at lower doses; however, higher doses resulted in mild gastrointestinal disturbances.

Eigenschaften

IUPAC Name |

3-chlorocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORTYYQNYKCRCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.